4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-Benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions
Formation of the Pyrrolone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The benzoyl group can be introduced via Friedel-Crafts acylation, while the chlorophenyl and hydroxyphenyl groups can be added through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl groups can be reduced to alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) for electrophilic substitution; nucleophiles like hydroxide (OH⁻) or amines for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
4-Benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and benzoyl groups can form hydrogen bonds and hydrophobic interactions with biological macromolecules, influencing their function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzoyl-5-phenyl-3-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-Benzoyl-5-(4-methylphenyl)-3-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
Compared to similar compounds, 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one stands out due to the presence of the chlorophenyl group, which can enhance its reactivity and biological activity. The combination of benzoyl, chlorophenyl, and hydroxyphenyl groups provides a unique set of chemical properties that can be exploited for various applications.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
Properties
Molecular Formula |
C23H16ClNO4 |
---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
(4Z)-5-(4-chlorophenyl)-1-(4-hydroxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H16ClNO4/c24-16-8-6-14(7-9-16)20-19(21(27)15-4-2-1-3-5-15)22(28)23(29)25(20)17-10-12-18(26)13-11-17/h1-13,20,26-27H/b21-19- |
InChI Key |
SHTSXPWBMXBKGH-VZCXRCSSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)Cl)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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